(S)-Methyl 1-tosylaziridine-2-carboxylate
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Overview
Description
(S)-Methyl 1-tosylaziridine-2-carboxylate is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol It is characterized by the presence of an aziridine ring, a tosyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-tosylaziridine-2-carboxylate typically involves the reaction of aziridine with tosyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-tosylaziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tosyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tosyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted aziridines .
Scientific Research Applications
(S)-Methyl 1-tosylaziridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Methyl 1-tosylaziridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, which are crucial for its biological activity. These reactions may involve nucleophilic attack by amino acids in enzyme active sites, leading to the formation of covalent adducts and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: These heterocyclic compounds have similar pharmacological properties and are used in drug discovery.
Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry.
Uniqueness
(S)-Methyl 1-tosylaziridine-2-carboxylate is unique due to its specific combination of an aziridine ring and a tosyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-1-(4-methylphenyl)sulfonylaziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHSPJDUTHOVFO-NUHJPDEHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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